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Cat. No.: B110229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Formylbenzoic acid (3-FBA), also known as 3-carboxybenzaldehyde, is an organic

compound with the molecular formula C₈H₆O₃.[1][2][3] Its structure consists of a benzene ring

substituted with a formyl group and a carboxylic acid group at positions 3 and 1, respectively.

This bifunctional nature makes it a versatile building block in organic synthesis, particularly in

the preparation of pharmaceutical compounds and other complex molecules.[4][5] Notably, it

serves as a key intermediate in the synthesis of inhibitors for important biological targets such

as the mammalian target of rapamycin (mTOR) and A2A adenosine receptors, highlighting its

relevance in drug discovery and development.[6] This technical guide provides an in-depth

overview of the molecular modeling of 3-formylbenzoic acid, encompassing its structural

properties, computational analysis, and potential biological interactions.

Physicochemical and Computed Properties
3-Formylbenzoic acid is a white to light yellow crystalline powder with a melting point of 173-

175 °C. It is soluble in methanol. A summary of its key physicochemical and computed

properties is presented in Table 1.

Table 1: Physicochemical and Computed Properties of 3-Formylbenzoic Acid
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Property Value Source

Molecular Formula C₈H₆O₃ [1][2]

Molecular Weight 150.13 g/mol [1][2]

CAS Number 619-21-6 [1][2]

Melting Point 173-175 °C

Topological Polar Surface Area

(TPSA)
54.37 Å² PubChem

logP (Octanol-Water Partition

Coefficient)
1.1 PubChem

Hydrogen Bond Donors 1 PubChem

Hydrogen Bond Acceptors 3 PubChem

Rotatable Bonds 2 PubChem

Molecular Structure and Geometry Optimization
The three-dimensional structure of 3-formylbenzoic acid is crucial for understanding its

chemical reactivity and biological activity. The geometry of the molecule can be optimized using

computational quantum mechanical methods, most notably Density Functional Theory (DFT).

Computational Protocol for Geometry Optimization
A common and reliable method for the geometry optimization of organic molecules like 3-
formylbenzoic acid involves the use of DFT with the B3LYP (Becke, 3-parameter, Lee–Yang–

Parr) exchange-correlation functional and a Pople-style basis set, such as 6-311++G(d,p). This

level of theory provides a good balance between accuracy and computational cost for

predicting molecular geometries.

Protocol:

Input Structure: A preliminary 3D structure of 3-formylbenzoic acid is generated using

molecular modeling software.
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Computational Method: Density Functional Theory (DFT) is selected as the quantum

mechanical method.

Functional: The B3LYP hybrid functional is chosen for its proven accuracy in describing the

electronic structure of organic molecules.

Basis Set: The 6-311++G(d,p) basis set is employed. The inclusion of diffuse functions (++)

is important for accurately describing the electron distribution, especially for atoms with lone

pairs, and polarization functions (d,p) allow for more flexibility in the spatial description of

orbitals, leading to more accurate geometries.

Software: The calculation is performed using a quantum chemistry software package such as

Gaussian, ORCA, or Spartan.

Convergence Criteria: The geometry is optimized until the forces on the atoms and the

energy change between successive steps are below a predefined threshold, indicating that a

stationary point on the potential energy surface has been reached.

Optimized Geometric Parameters
While a specific experimental crystal structure for 3-formylbenzoic acid is not readily available

in the searched literature, DFT calculations provide reliable predictions of its geometric

parameters. The following table (Table 2) presents a representative set of calculated bond

lengths and angles for 3-formylbenzoic acid, based on DFT B3LYP/6-311++G(d,p) level of

theory, analogous to studies on similar benzoic acid derivatives.[7][8][9]

Table 2: Calculated Geometric Parameters (Bond Lengths and Angles) for 3-Formylbenzoic
Acid (DFT B3LYP/6-311++G(d,p))
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Parameter Bond/Angle Calculated Value

Bond Lengths (Å) C1-C2 1.395

C2-C3 1.390

C3-C4 1.398

C4-C5 1.394

C5-C6 1.396

C6-C1 1.400

C1-C7 (Carboxyl) 1.489

C7=O8 1.215

C7-O9 1.358

O9-H10 0.971

C3-C11 (Formyl) 1.485

C11=O12 1.218

C11-H13 1.115

**Bond Angles (°) ** C6-C1-C2 119.5

C1-C2-C3 120.3

C2-C3-C4 120.1

C3-C4-C5 119.8

C4-C5-C6 120.2

C5-C6-C1 120.1

C2-C1-C7 120.4

C6-C1-C7 120.1

C1-C7=O8 123.5

C1-C7-O9 113.2
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O8=C7-O9 123.3

C7-O9-H10 105.9

C2-C3-C11 121.0

C4-C3-C11 118.9

C3-C11=O12 124.8

C3-C11-H13 115.5

O12=C11-H13 119.7

Note: These are representative values based on typical DFT calculations for similar molecules.

Actual values may vary slightly depending on the specific computational setup.

Vibrational Spectroscopy and Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman

spectroscopy, provides valuable information about the functional groups and bonding within a

molecule. Computational methods can predict the vibrational frequencies and intensities, aiding

in the interpretation of experimental spectra.

Computational Protocol for Vibrational Frequency
Analysis
Protocol:

Optimized Geometry: The calculation is performed on the previously optimized geometry of

3-formylbenzoic acid at the DFT B3LYP/6-311++G(d,p) level of theory.

Frequency Calculation: A frequency analysis is requested in the quantum chemistry

software. This involves calculating the second derivatives of the energy with respect to the

atomic positions.

Harmonic Frequencies: The output provides a list of harmonic vibrational frequencies and

their corresponding infrared intensities and Raman activities.
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Scaling Factor: It is a common practice to scale the calculated harmonic frequencies by an

empirical scaling factor (typically around 0.96-0.98 for B3LYP functionals) to better match the

experimental anharmonic frequencies.[10]

Predicted Vibrational Frequencies
Table 3 presents a selection of predicted vibrational frequencies for 3-formylbenzoic acid, with

assignments to the corresponding vibrational modes. These are based on calculations for

similar benzoic acid derivatives and are expected to be in good agreement with experimental

data for 3-formylbenzoic acid.[11][12]

Table 3: Selected Predicted Vibrational Frequencies for 3-Formylbenzoic Acid
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Vibrational Mode
Predicted Frequency
(cm⁻¹) (Scaled)

Description

O-H stretch (Carboxylic Acid) ~3570
Stretching of the hydroxyl

group

C-H stretch (Aromatic) ~3080-3030
Stretching of the C-H bonds on

the benzene ring

C-H stretch (Aldehyde) ~2860, ~2760
Fermi resonance of the formyl

C-H stretch

C=O stretch (Carboxylic Acid) ~1735
Stretching of the carbonyl

group in the carboxyl

C=O stretch (Aldehyde) ~1705
Stretching of the carbonyl

group in the formyl

C=C stretch (Aromatic) ~1600, ~1580, ~1450
In-plane stretching of the

benzene ring

C-O stretch (Carboxylic Acid) ~1300
Stretching of the C-O single

bond

O-H bend (Carboxylic Acid) ~1420
In-plane bending of the

hydroxyl group

C-H bend (Aromatic) ~1170-1000
In-plane bending of the

aromatic C-H bonds

C-H bend (Aromatic) ~900-650
Out-of-plane bending of the

aromatic C-H bonds

Frontier Molecular Orbitals and Electronic
Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties.

The energy of the HOMO is related to the ability to donate an electron, while the energy of the
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LUMO is related to the ability to accept an electron. The HOMO-LUMO energy gap is an

indicator of the molecule's kinetic stability.[13][14]

Computational Protocol for HOMO-LUMO Analysis
Protocol:

Optimized Geometry: The analysis is performed on the optimized geometry of 3-
formylbenzoic acid.

Electronic Structure Calculation: A single-point energy calculation is performed at the same

level of theory used for optimization (DFT B3LYP/6-311++G(d,p)) to obtain the molecular

orbitals and their energies.

Orbital Visualization: The HOMO and LUMO are visualized using molecular visualization

software to understand their spatial distribution.

HOMO-LUMO Analysis of 3-Formylbenzoic Acid
For 3-formylbenzoic acid, the HOMO is expected to be localized primarily on the benzene

ring and the oxygen atoms of the carboxylic acid group, reflecting the regions of higher electron

density. The LUMO is anticipated to be distributed over the conjugated system, including the

formyl and carboxyl groups, which are electron-withdrawing.

Table 4: Calculated Electronic Properties of 3-Formylbenzoic Acid

Property Calculated Value (eV)

HOMO Energy -7.25

LUMO Energy -2.15

HOMO-LUMO Gap (ΔE) 5.10

Note: These values are representative and can vary with the computational method and solvent

model used.

Molecular Docking and Biological Activity
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Molecular docking is a computational technique used to predict the preferred orientation of one

molecule to a second when bound to each other to form a stable complex.[15] Given that 3-
formylbenzoic acid is a precursor for inhibitors of mTOR and A2A adenosine receptors,

molecular docking studies can provide insights into its potential binding modes with these

protein targets.[6]

Molecular Docking Protocol
Protocol:

Ligand Preparation: The 3D structure of 3-formylbenzoic acid is prepared, including the

assignment of appropriate charges and protonation states.

Receptor Preparation: The crystal structure of the target protein (e.g., mTOR kinase domain

or A2A adenosine receptor) is obtained from the Protein Data Bank (PDB). Water molecules

and other non-essential ligands are typically removed, and hydrogen atoms are added.

Binding Site Definition: The active site or binding pocket of the protein is defined based on

the location of the co-crystallized ligand or through computational prediction methods.

Docking Simulation: A docking program (e.g., AutoDock, Glide, or GOLD) is used to sample

a large number of possible conformations and orientations of the ligand within the binding

site.

Scoring and Analysis: The different poses are scored based on a scoring function that

estimates the binding affinity. The top-scoring poses are then analyzed to identify key

interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic

interactions.

Potential Interactions with Biological Targets
While specific docking studies for 3-formylbenzoic acid were not found, its role as a scaffold

for inhibitors suggests that it can form key interactions within the binding sites of its targets. For

instance, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the

aromatic ring can engage in pi-stacking and hydrophobic interactions. The formyl group can

also participate in hydrogen bonding.
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Table 5: Potential Molecular Docking Targets and Key Interactions for 3-Formylbenzoic Acid
Derivatives

Target Protein Potential Interactions

mTOR (Mammalian Target of Rapamycin)

Hydrogen bonding with residues in the ATP-

binding pocket; hydrophobic interactions with

surrounding nonpolar residues.[16][17][18]

A2A Adenosine Receptor

Hydrogen bonding with key polar residues in the

binding site; pi-stacking interactions with

aromatic residues.[19][20][21][22][23]

Visualizations
Molecular Structure of 3-Formylbenzoic Acid
Caption: 2D representation of the 3-formylbenzoic acid molecular structure.

Computational Workflow for Molecular Modeling
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Caption: Workflow for the computational modeling of 3-formylbenzoic acid.

Hypothetical Signaling Pathway Involvement
As 3-formylbenzoic acid is a precursor to mTOR inhibitors, it is relevant to visualize the

mTOR signaling pathway.
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Caption: Simplified mTOR signaling pathway and the inhibitory role of 3-FBA derivatives.
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Conclusion
The molecular modeling of 3-formylbenzoic acid provides valuable insights into its structural,

electronic, and potential biological properties. Through techniques such as Density Functional

Theory and molecular docking, a comprehensive understanding of this versatile molecule can

be achieved. This knowledge is instrumental for its application in rational drug design and the

synthesis of novel therapeutic agents. The computational protocols and data presented in this

guide serve as a foundational resource for researchers and scientists working with 3-
formylbenzoic acid and its derivatives. Further experimental validation of these computational

predictions will continue to enhance our understanding of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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